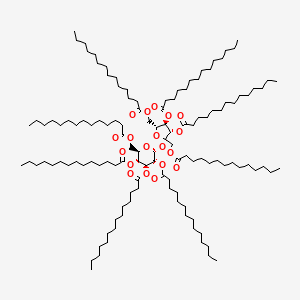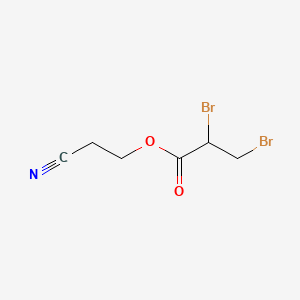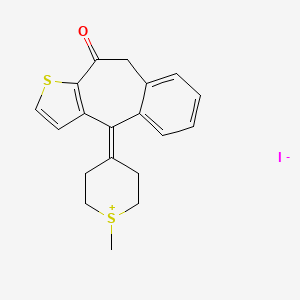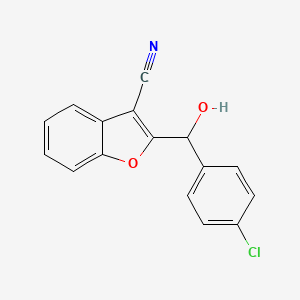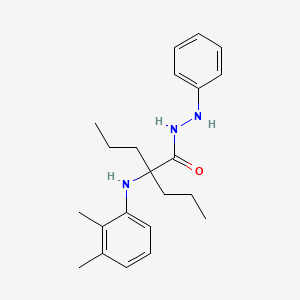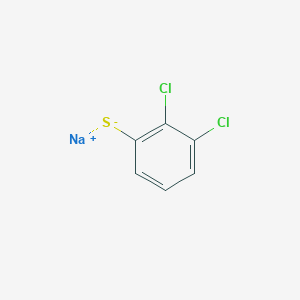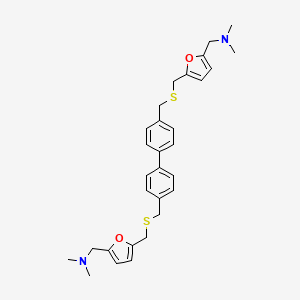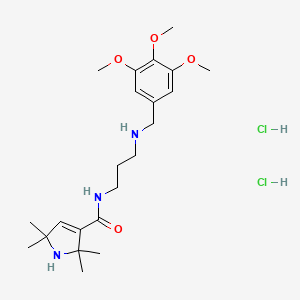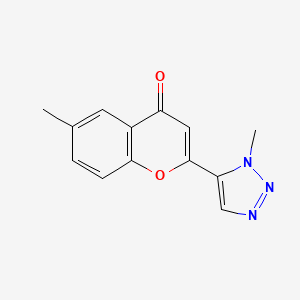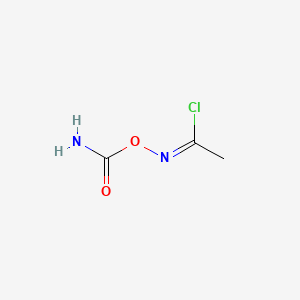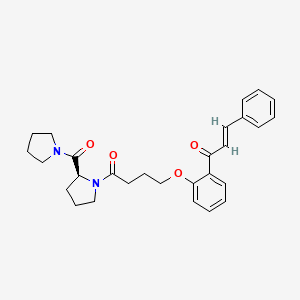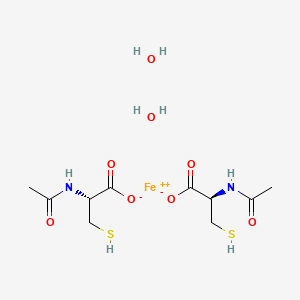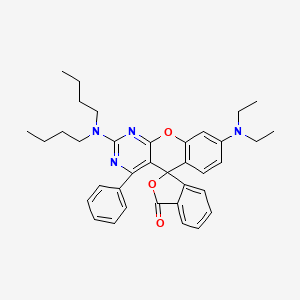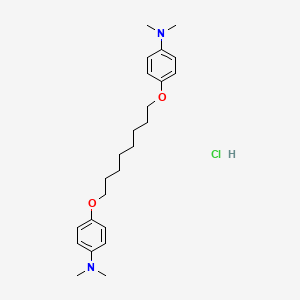
Aniline, 4,4'-(octamethylenedioxy)bis(N,N-dimethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aniline, 4,4’-(octamethylenedioxy)bis(N,N-dimethyl-, hydrochloride is a bioactive chemical compound. It is known for its unique structure and properties, making it a subject of interest in various scientific research fields. This compound is primarily used in scientific research and industrial applications due to its bioactive nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aniline, 4,4’-(octamethylenedioxy)bis(N,N-dimethyl-, hydrochloride involves several steps. The primary method includes the reaction of aniline derivatives with octamethylene glycol under specific conditions to form the desired compound. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the formation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions to enhance yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Aniline, 4,4’-(octamethylenedioxy)bis(N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products have different properties and applications, making them valuable in various research and industrial fields .
Scientific Research Applications
Aniline, 4,4’-(octamethylenedioxy)bis(N,N-dimethyl-, hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its bioactive properties and potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic applications and effects on human health.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of Aniline, 4,4’-(octamethylenedioxy)bis(N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
4,4’-Methylenebis(N,N-dimethylaniline): An intermediate in dye manufacture and a reagent for the determination of lead.
Aniline, 4,4’-(octamethylenedioxy)bis(N-methyl-, dihydrochloride): A bioactive chemical with similar properties and applications.
Uniqueness
Aniline, 4,4’-(octamethylenedioxy)bis(N,N-dimethyl-, hydrochloride is unique due to its specific structure and bioactive properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound for scientific and industrial purposes .
Properties
CAS No. |
118924-98-4 |
|---|---|
Molecular Formula |
C24H37ClN2O2 |
Molecular Weight |
421.0 g/mol |
IUPAC Name |
4-[8-[4-(dimethylamino)phenoxy]octoxy]-N,N-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C24H36N2O2.ClH/c1-25(2)21-11-15-23(16-12-21)27-19-9-7-5-6-8-10-20-28-24-17-13-22(14-18-24)26(3)4;/h11-18H,5-10,19-20H2,1-4H3;1H |
InChI Key |
VQFJEFQNCYIDDX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)OCCCCCCCCOC2=CC=C(C=C2)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


